molecular formula C5H9N3OS B093232 1,3,4-Thiadiazol-2-amine, 5-propoxy- CAS No. 16784-24-0

1,3,4-Thiadiazol-2-amine, 5-propoxy-

Cat. No.: B093232
CAS No.: 16784-24-0
M. Wt: 159.21 g/mol
InChI Key: ZQWRZVFWBDLVBP-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-propoxy- is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group at position 2 and a propoxy group at position 5. This compound belongs to the 1,3,4-thiadiazole family, known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No.

16784-24-0

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

5-propoxy-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C5H9N3OS/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7)

InChI Key

ZQWRZVFWBDLVBP-UHFFFAOYSA-N

SMILES

CCCOC1=NN=C(S1)N

Canonical SMILES

CCCOC1=NN=C(S1)N

Other CAS No.

16784-24-0

Synonyms

1,3,4-Thiadiazol-2-amine, 5-propoxy-

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 5

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly influenced by substituents at position 5. Key comparisons include:

Substituent Biological Activity Key Findings References
Propoxy (C₃H₇O–) Not explicitly reported (inferred) Predicted enhanced lipophilicity and bioavailability compared to polar groups.
Phenyl (C₆H₅–) Anticancer, antimicrobial IC₅₀ = 1.28 μg/mL against breast cancer cells; moderate antifungal activity.
4-Chloroquinolin-2-yl COVID-19 inhibition Docking scores: –8.0 to –7.4 kcal/mol against SARS-CoV-2 protease (6LU7).
2,4-Dichlorophenoxymethyl Structural studies Demonstrated insecticidal/fungicidal potential via hydrogen-bonding interactions.
4-Methylphenyl Broad-spectrum bioactivity Crystal structure confirms planar geometry, favoring target binding.

Analysis :

  • Aromatic vs. Alkyloxy Groups: Phenyl and chloroquinoline substituents enhance π-π stacking with biological targets, improving anticancer and antiviral activities . In contrast, the propoxy group may optimize solubility and passive diffusion, though direct activity data is lacking.
Modifications at the Amine Group (Position 2)

Derivatization of the amine group significantly alters bioactivity:

Modification Biological Activity Key Findings References
Free amine (–NH₂) Baseline activity Serves as a precursor for bioactive derivatives.
Schiff bases (e.g., N-benzylidene) Anticancer IC₅₀ = 1.28 μg/mL (breast cancer); tumor volume reduction by 60–70%.
Acylated (e.g., acetamide) Antimicrobial Moderate activity against E. coli and S. aureus at 5–100 μg/mL.
N-phenyl Antihyperlipidemic In silico docking identified strong binding to lipid-regulating targets.

Analysis :

  • Schiff Bases : Imine formation (e.g., N-benzylidene) enhances anticancer potency by introducing planar, conjugated systems that intercalate with DNA or inhibit kinases .
  • Acylation : Reduces polarity, improving membrane penetration for antimicrobial applications .

Analysis :

  • DES Catalysis : Eco-friendly methods using deep eutectic solvents improve yields (e.g., 82–90%) and reduce reaction times .
  • Conventional Cyclization : POCl₃-mediated routes remain reliable but require hazardous reagents .
Computational and Structural Insights
  • Crystal Structures : Planar thiadiazole rings (e.g., 5-(4-methylphenyl) derivative) facilitate stacking interactions in enzyme pockets .

Preparation Methods

Solid-Phase Synthesis Using Phosphorus Pentachloride

The foundational approach involves reacting thiosemicarbazide with carboxylic acids in the presence of phosphorus pentachloride (PCl₅). As detailed in Chinese Patent CN103936691A, this method employs a 1:1.2 molar ratio of thiosemicarbazide to propionic acid derivatives, with PCl₅ acting as both dehydrating agent and cyclization promoter. Grinding reactants in a mortar for 5–15 minutes at room temperature initiates an exothermic solid-phase reaction, monitored by TLC using ethyl acetate/petroleum ether (1:3). Post-reaction alkalization with sodium carbonate (pH 8–8.2) precipitates the crude product, which is recrystallized from ethanol to yield 91–94% pure 1,3,4-thiadiazole core. This method’s efficiency stems from PCl₅’s dual role in activating the carboxylic acid via chloride substitution and facilitating thiadiazoline intermediate formation.

Thiosemicarbazide-Carboxylic Acid Cyclization

A modified one-pot protocol reported by Molecules (2021) replaces PCl₅ with polyphosphate ester (PPE), enabling sequential:

  • Thioamide formation : PPE protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by thiosemicarbazide’s sulfur atom.

  • Cyclodehydration : Intramolecular NH–S bond formation occurs at 65–85°C, with PPE absorbing liberated water.

  • Aromatization : Conjugated π-system stabilization completes the thiadiazole ring.
    This method achieves 78–82% yield for 5-alkyl/aryl derivatives but requires precise stoichiometric control (1:1.1 thiosemicarbazide:carboxylic acid) to minimize PPE-mediated side reactions.

Alkoxy Group Introduction at Position 5

Propoxylation via Nucleophilic Substitution

US Patent US3564000A discloses a two-step approach for alkoxy functionalization:

  • Core halogenation : Treating 4-hydroxy-1,3,4-thiadiazole with SOCl₂ yields 3-chloro-4-hydroxy intermediate.

  • Propoxy installation : Reacting the chlorinated intermediate with n-propyl bromide in dimethylformamide (DMF) at 55–60°C for 4–6 hours, using sodium carbonate (1.2 eq) and catalytic NaI (5 mol%). The reaction proceeds via SN2 mechanism, with iodide enhancing bromide leaving group ability. Vacuum distillation isolates 5-propoxy derivatives in 68–72% yield.

Direct Synthesis Using Propoxy-Containing Carboxylic Acids

Alternative strategies utilize pre-functionalized carboxylic acids. For example, 3-propoxypropanoic acid reacts with thiosemicarbazide under PCl₅/PPE conditions, directly incorporating the propoxy group during cyclocondensation. This route avoids post-synthetic modification but requires synthesis of specialized carboxylic acids, increasing overall process complexity.

One-Pot Methodologies for Streamlined Synthesis

PPE-Catalyzed Convergent Synthesis

The most efficient route combines cyclocondensation and alkoxylation in a single vessel. As demonstrated by Vorob’eva et al., reacting thiosemicarbazide with 3-propoxypropanoic acid in PPE at 70°C for 45 minutes achieves 85% conversion. Key advantages include:

  • Temperature control : Exothermic steps are moderated by PPE’s heat-absorbing capacity.

  • Reduced workup : Filtration and recrystallization suffice for purification.
    Comparative data illustrates PPE’s superiority over PCl₅ in minimizing byproducts (<5% vs. 8–12%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeTemperature (°C)Key ReagentScalability
Solid-phase (PCl₅)91–9415–30 min25PCl₅High
PPE one-pot78–8545–60 min70–85PPEModerate
Halogenation/alkylation68–724–6 hours55–60NaI/Na₂CO₃Low

Mechanistic considerations : PCl₅ methods favor rapid kinetics but generate HCl gas, requiring scrubbers. PPE’s water-absorbing capacity enables milder conditions but demands anhydrous reagents. Halogenation routes offer regioselectivity at C5 but involve toxic intermediates.

Industrial-Scale Optimization Challenges

Solvent Selection

  • PCl₅ routes : Solvent-free grinding reduces waste but complicates heat dissipation in batch reactors >10 kg scale.

  • PPE methods : Toluene/PPE mixtures (3:1 v/v) improve mixing in continuous flow systems, reducing reaction time to 25 minutes.

Propoxy Group Stability

The n-propoxy moiety exhibits thermal lability above 130°C. Vacuum distillation (BP 68–69°C/15 mmHg) or antisolvent crystallization (water/ethanol) are preferred isolation methods.

Regulatory Considerations

Pharmaceutical-grade synthesis requires stringent control of PCl₅ residuals (<10 ppm). Crystallization from ethyl acetate/hexane (1:4) reduces phosphorus content to 3–5 ppm .

Q & A

Q. Advanced

  • Single-crystal XRD : Determines intermolecular N–H···N and C–H···S interactions, as seen in 5-(4-pyridyl) derivatives forming 2D supramolecular sheets .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals) to lattice stability.
  • Molecular dynamics simulations : Predicts thermal stability and solvent effects on crystal packing.

How can AI-driven tools enhance the design and analysis of 1,3,4-thiadiazole-based drug candidates?

Q. Advanced

  • Generative AI models : Propose novel 5-substituted analogs with optimized bioactivity and synthetic feasibility.
  • COMSOL Multiphysics integration : Simulates reaction kinetics and mass transfer in flow reactors for scalable synthesis .
  • Machine learning : Trains on datasets of thiadiazole bioactivity to predict toxicity profiles and target selectivity .

What protocols ensure reproducibility in cytotoxicity assays for 5-propoxy-1,3,4-thiadiazol-2-amine derivatives?

Q. Advanced

  • Cell line standardization : Use authenticated lines (e.g., ECACC sources) cultured in RPMI-1640 with 5% FBS and antibiotics .
  • Dose normalization : Reference controls (e.g., CHS-828) and vehicle solvents (≤0.5% DMSO) to minimize artifacts.
  • SRB assay validation : Triplicate measurements with statistical analysis (e.g., ANOVA) to confirm IC₅₀ consistency.

How are environmental and safety concerns addressed during the synthesis of 5-propoxy-1,3,4-thiadiazol-2-amine?

Q. Advanced

  • Waste management : Segregation of halogenated byproducts and collaboration with certified disposal agencies to prevent environmental contamination .
  • Process intensification : Solvent recycling (e.g., DCM/DMF recovery) and catalytic methods to reduce waste generation .
  • Risk assessment : Computational tools (e.g., ECHA CHEM) evaluate toxicity of intermediates and guide PPE selection.

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